2-甲基氧杂环丁烷

描述

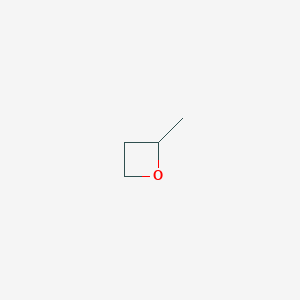

2-Methyloxetane is a chemical compound with the molecular formula C4H8O . It has an average mass of 72.106 Da and a monoisotopic mass of 72.057518 Da .

Synthesis Analysis

The synthesis of 2-Methyloxetane has been studied theoretically using DFT, MPn and CASPT2//CASSCF methods . The thermal fragmentation of 2-methyloxetane yields two different sets of products due to ring asymmetry . The process takes place via two different reaction pathways, one of which prevails over the other .Molecular Structure Analysis

The molecular structure of 2-Methyloxetane has been analyzed using various methods. The 60 MHz PMR sub-spectral analysis of 2-methyloxetane has been carried out approximating some weak couplings to zero . The proton chemical shifts and the proton-proton couplings are reported .Chemical Reactions Analysis

The chemical reactions of 2-Methyloxetane have been studied extensively. The thermal decomposition of 2-methyloxetane in the gas phase has been studied experimentally over the temperature range 660–760 K . The process takes place via two different reaction pathways . Oxetane thermolysis (and the reverse reaction) has also aroused interest in establishing whether it takes place in a concerted manner or in two steps involving cleavage of the two bonds to be broken—or their formation in the reverse reaction—which would require the presence of a biradical intermediate .Physical And Chemical Properties Analysis

2-Methyloxetane has a molecular formula of C4H8O, an average mass of 72.106 Da, and a monoisotopic mass of 72.057518 Da .科学研究应用

绿色提取的可持续溶剂

2-甲基氧杂环丁烷 (2-MeOx) 是一种生物基溶剂,因其替代己烷提取天然产物和食品成分的潜力而备受认可。与石油基溶剂相比,它具有良好的环境和毒理学特性,使其成为植物化学中颇具前景的替代品。研究重点介绍了 2-MeOx 在工业应用中的溶剂能力、萃取效率以及对技术、经济和安全的积极影响 (Rapinel 等人,2020)。

抗菌应用

一类具有季铵和类 PEG 侧链的新型共聚氧杂环丁烷表现出显着的抗菌效果。这些基于 2-甲基氧杂环丁烷改性的化合物对一系列病原菌显示出有希望的结果,同时对人体细胞保持低细胞毒性,表明其作为治疗剂的潜在应用 (Chakrabarty 等人,2011)。

聚合和材料科学

已经探索了乙基-3-(丙烯酰氧基)甲基氧杂环丁烷 (EAO) 通过原子转移自由基聚合 (ATRP) 的聚合,揭示了聚合过程中氧杂环丁烷基团的稳定性。这个过程促进了材料科学的进步,特别是在开发具有特定性能的新型聚合物材料方面 (Singha 等人,2005)。

作用机制

安全和危害

The safety data sheet for 2-Methyloxetane indicates that it is a flammable liquid and vapor, harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

未来方向

The future directions for 2-Methyloxetane research could involve further studies on its synthesis, reactivity, and medicinal chemistry . There is also potential for more detailed insight into the chemical kinetics of cyclic ethers, which remains critical to high-fidelity numerical modeling of combustion .

属性

IUPAC Name |

2-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIIBDOXPQOKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870944 | |

| Record name | 2-Methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

218.0 [mmHg] | |

| Record name | 1,3-Epoxybutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Groups of industrial and lab chemicals were tested for their alkylation activity using 4-(p-nitrobenzyl)pyridine and deoxyguanosine as nucleophiles. The alkylation activity was compared with mutagenicity of the chemicals to Escherichia coli WP2 uvrA without metabolic activation. All the epoxide-containing compounds including simple epoxides and glycidyl ethers elicited alkylation activity and mutagenicity. There was a reasonable correlation between the rate of alkylation and mutagenic potency. All the methylating and ethylating compounds tested were active but no correlation was observed between rate of alkylation and mutagenic potency, apparently due to the different types of alkylation products formed. There was no evidence among the chemicals tested of an alkylating nonmutagen. Thus, evidence of alkylation activity appears to indicate mutagenic risk. /Epoxides/ | |

| Record name | 1,3-EPOXYBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

2-Methyloxetane | |

CAS RN |

2167-39-7 | |

| Record name | 2-Methyloxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLOXETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05JH3GJ6W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-EPOXYBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)